N,N-dimethylcarbamodithioate;iron(3+)

描述

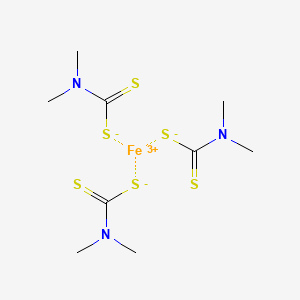

Ferbam (ferric dimethyl-dithiocarbamate) is a dithiocarbamate fungicide first developed in the 1930s in the U.S. . Its chemical formula is C₉H₁₈FeN₃S₆ (molecular weight: 416.494 g/mol), featuring a ferric (Fe³⁺) core coordinated with three dimethyl-dithiocarbamate ligands . Ferbam is a broad-spectrum foliar protectant used to control fungal diseases such as apple scab, brown rot, and leaf spot in crops like fruits, vegetables, tobacco, and ornamentals . It is applied as wettable powders or dusts (0.6–25% concentration) but leaves a black residue if overused, requiring post-application washing .

属性

CAS 编号 |

14484-64-1 |

|---|---|

分子式 |

C9H18FeN3S6 |

分子量 |

416.5 g/mol |

IUPAC 名称 |

tris(N,N-dimethylcarbamodithioate);iron(3+) |

InChI |

InChI=1S/3C3H7NS2.Fe/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |

InChI 键 |

WHDGWKAJBYRJJL-UHFFFAOYSA-K |

规范 SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Fe+3] |

外观 |

Solid powder |

沸点 |

Decomposes (NIOSH, 2024) decomposes Decomposes |

颜色/形态 |

Black or dark-colored fluffy powder Black solid or powder Dark brown to black solid. |

密度 |

approx 0.6 kg/L |

熔点 |

greater than 356 °F (Decomposes) (NIOSH, 2024) 180 °C >356 °F (decomposes) >356 °F (Decomposes) |

其他CAS编号 |

14484-64-1 |

物理描述 |

Ferbam is a dark brown to black odorless solid. Used as a fungicide. (NIOSH, 2024) Dark brown to black, odorless solid. [fungicide]; [NIOSH] ODOURLESS BLACK CRYSTALLINE POWDER. Dark brown to black, odorless solid. Dark brown to black, odorless solid. [fungicide] |

Pictograms |

Irritant; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Tends to decompose on prolonged storage or exposure to heat and moisture. Stable to storage in closed containers. Unstable to ... lime. |

溶解度 |

0.01 % (NIOSH, 2024) Usually readily dispersible but very slightly soluble in water Soluble in Me2CO3, trichlormethane, pyridene, and acetonitrile In water, 130 mg/L at 25 °C Solubility in water: none 0.01% |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ferbam Ferbam 76 ferric dimethyldithiocarbamate iron N,N-dimethyldithiocarbamate |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) Negligible 0 mmHg (approx) |

产品来源 |

United States |

准备方法

Synthetic Routes for Ferbam

Salt Metathesis as the Primary Synthesis Method

The most widely documented method for synthesizing Ferbam involves salt metathesis reactions , where iron(III) salts react with alkali metal dimethyldithiocarbamates. This process leverages the exchange of counterions to precipitate the target complex.

Reaction Mechanism and Stoichiometry

The general reaction scheme is:

$$

\text{FeX}3 + 3\, \text{M(S}2\text{CNMe}2) \rightarrow \text{Fe(S}2\text{CNMe}2)3 + 3\, \text{MX}

$$

where $$ \text{X} = \text{Cl}^-, \text{NO}3^-, \text{SO}4^{2-} $$ and $$ \text{M} = \text{Na}^+, \text{K}^+ $$. For example, using ferric chloride ($$ \text{FeCl}3 $$) and sodium dimethyldithiocarbamate ($$ \text{NaS}2\text{CNMe}2 $$):

$$

\text{FeCl}3 + 3\, \text{NaS}2\text{CNMe}2 \rightarrow \text{Fe(S}2\text{CNMe}2)3 + 3\, \text{NaCl}

$$

The reaction proceeds in aqueous or alcoholic media, with the insoluble Ferbam ($$ \log P{\text{ow}} = -1.6 $$) precipitating out of solution.

Key Parameters

- Solvent Selection : Water is preferred due to the high solubility of sodium dimethyldithiocarbamate (up to 120 ppm for Ferbam). Ethanol may enhance ligand solubility but risks side reactions.

- Temperature : Room temperature (20–25°C) minimizes thermal decomposition, as Ferbam degrades above 180°C.

- Stoichiometry : A 1:3 molar ratio of $$ \text{Fe}^{3+} $$ to $$ \text{S}2\text{CNMe}2^- $$ ensures complete complexation. Excess ligand improves yield by displacing equilibrium.

Alternative Synthesis Pathways

While salt metathesis dominates industrial production, niche methods include:

Direct Ligand Substitution

Ferric hydroxides or oxides react with dimethyldithiocarbamic acid ($$ \text{H}2\text{S}2\text{CNMe}2 $$) under acidic conditions:

$$

\text{Fe(OH)}3 + 3\, \text{H}2\text{S}2\text{CNMe}2 \rightarrow \text{Fe(S}2\text{CNMe}2)3 + 3\, \text{H}_2\text{O}

$$

This method avoids alkali metals but requires stringent pH control (pH 4–6) to prevent ligand protonation.

Electrochemical Synthesis

Early patents describe the electrolysis of iron anodes in dimethyldithiocarbamate solutions, though scalability limitations restrict commercial use.

Reaction Optimization and Yield Enhancement

Solubility-Driven Precipitation

Ferbam’s low aqueous solubility ($$ \sim 120 \, \text{ppm} $$) facilitates high-purity precipitation. Industrial reactors use gradual reagent addition to prevent colloidal suspensions, followed by vacuum filtration.

Ligand Purity and Stability

Sodium dimethyldithiocarbamate must be free of $$ \text{CS}_2 $$ byproducts, which chelate iron incompletely. Fresh ligand solutions ($$ \leq 24 \, \text{hours old} $$) mitigate oxidation to thiuram disulfides.

Temperature and Mixing Dynamics

- Cooling Jackets : Maintain reaction temperatures below 30°C to suppress ligand degradation.

- High-Shear Mixing : Ensures homogeneous iron-ligand interaction, reducing localized supersaturation and particle agglomeration.

Purification and Characterization

Post-Synthesis Workflow

Industrial Production and Formulation

Integrated Synthesis-Formulation Processes

Most manufacturers bypass isolated Ferbam production, instead synthesizing it in situ during formulation. For example:

Recent Advances and Research Frontiers

Nanostructured Ferbam Composites

Core-shell nanoparticles (e.g., Au@Ag-Ferbam) enhance fungicidal activity via controlled release kinetics. Such hybrids exhibit 0.0042 ppm detection limits for thiabendazole in apple puree.

Green Synthesis Initiatives

Ionic liquid-mediated metathesis reduces aqueous waste by 40%, though cost barriers hinder adoption.

化学反应分析

Types of Reactions: Ferbam undergoes various chemical reactions, including decomposition, complexation, and hydrolysis. It decomposes in the presence of hot mineral acids to form amine and carbon disulfide .

Common Reagents and Conditions:

Decomposition: Hot mineral acids are used to decompose ferbam into amine and carbon disulfide.

Complexation: Ferbam can form complexes with metals such as copper and molybdenum.

Major Products Formed:

Decomposition Products: Amine and carbon disulfide.

Complexation Products: Copper dimethyldithiocarbamate and molybdenum dimethyldithiocarbamate.

科学研究应用

Agricultural Applications

Ferbam is predominantly used as a pre-harvest spray to protect a variety of crops from fungal pathogens. Its effectiveness has been documented in several studies focusing on different types of crops:

- Fruits and Vegetables : Ferbam is effective against diseases such as apple scab, downy mildew in grapes, and various leaf spots in vegetables. For instance, trials have shown that Ferbam can significantly reduce fungal infections in apples and grapes when applied at recommended rates .

- Ornamental Plants : It is also utilized in the management of fungal diseases in ornamental plants, contributing to the aesthetic quality and health of these plants .

Table 1: Summary of Ferbam Applications on Different Crops

| Crop Type | Disease Controlled | Application Rate | Residue Levels (ppm) |

|---|---|---|---|

| Apples | Apple scab | 1.75 lbs/acre | 2.55 (1 application) |

| Grapes | Downy mildew | 2 lbs/acre | 5.3 (3 applications) |

| Celery | Various leaf spots | 2 lbs/acre | 10 (12 applications) |

| Potatoes | Late blight | 2 lbs/acre | Not specified |

| Ornamental Plants | Various fungal diseases | Variable | Not specified |

Toxicological Studies

Research into the toxicological effects of Ferbam has shown it to be relatively safe at recommended application levels. A three-generation reproduction study conducted on rats revealed no significant effects on fertility, gestation, or lactation at dietary levels up to 250 ppm . Furthermore, studies indicate that Ferbam does not accumulate significantly in animal tissues .

Table 2: Toxicological Findings from Studies

| Study Type | Subject | Dose Level (ppm) | Observations |

|---|---|---|---|

| Reproduction Study | Rats | 250 | No effects on fertility |

| Chronic Exposure Study | Dogs | 5 mg/kg | No toxicological effects observed |

| Metabolism Study | Sheep | Variable | Majority excreted within 72 hours |

Environmental Impact and Residue Management

Ferbam is known for its rapid degradation in the environment through hydrolysis and photodegradation processes. The primary degradate identified is thiram, which also serves as a fungicide . Studies have shown that residues of Ferbam can be minimized through proper application timing and methods.

Table 3: Environmental Fate of Ferbam

| Degradation Pathway | Half-Life | Major Degradate |

|---|---|---|

| Hydrolysis | Short | Thiram |

| Photodegradation | Short | Thiram |

Case Studies

Several documented case studies illustrate the efficacy and safety of Ferbam in agricultural settings:

- Study on Apples : In a controlled trial involving multiple applications of Ferbam on apple trees, researchers noted a significant reduction in apple scab incidence compared to untreated controls. Residue analysis indicated acceptable levels within safety limits established by regulatory bodies .

- Grapes and Downy Mildew : A study conducted over several growing seasons demonstrated that Ferbam effectively controlled downy mildew in grapevines, resulting in higher yields and better fruit quality without adverse environmental impacts .

作用机制

Ferbam exerts its effects by binding to metal ions, such as copper and iron, which are essential for the activity of various enzymes. This binding inhibits the catalytic and regulatory thiol groups of cytoplasmic constituents, leading to the disruption of fungal cell metabolism . The compound’s strong metal-binding capacity allows it to act as an enzyme inhibitor, effectively controlling fungal growth .

相似化合物的比较

Comparison with Similar Compounds

Ferbam belongs to the dithiocarbamate class , which includes structurally and functionally related fungicides. Below is a systematic comparison:

Structural and Functional Classification

Dithiocarbamates are categorized into:

- Ethylene-bis-dithiocarbamates (EBDTCs) : Maneb (Mn²⁺), mancozeb (Mn²⁺ + Zn²⁺), zineb (Zn²⁺).

Toxicity and Environmental Behavior

- Acute Toxicity : Ferbam and ziram show comparable acute toxicity in dogs (convulsions at 25 mg/kg/day), but Ferbam causes more severe chronic effects, including cystic brain lesions in rats .

- Residue Analysis : Ferbam residues are quantified via CS₂ evolution under acidic conditions, a method shared with other dithiocarbamates. However, Ferbam lacks sufficient plant metabolism data, limiting its maximum residue limits (MRLs) compared to ziram or thiram .

- Environmental Stability: Ferbam residues remain stable in frozen apples for 22 weeks , whereas mancozeb degrades rapidly into ethylene thiourea (ETU), a potent carcinogen .

Regulatory and Residue Challenges

- Ferbam : Cancelled in Canada (2018) due to insufficient toxicological data and environmental persistence concerns . The U.S. EPA lists it under "inert" ingredients with ongoing reviews.

- Ziram and Thiram : Face stricter regulations due to neurotoxic metabolites and groundwater contamination risks .

- EBDTCs : Mancozeb and maneb require buffer zones to protect aquatic ecosystems from manganese/zinc leaching .

生物活性

Ferbam, chemically known as C9H18FeN3S6, is a fungicide belonging to the carbamate class. It has been utilized since its registration in 1948 to control a variety of fungal diseases affecting crops such as cranberries, citrus fruits, and mangoes. This article delves into the biological activity of Ferbam, focusing on its efficacy, toxicity, environmental impact, and regulatory status.

Ferbam operates through a multisite mode of action, which allows it to target multiple biochemical pathways in fungal pathogens. This characteristic makes it an effective tool in managing resistance that may arise from the use of single-site fungicides. The primary mechanism involves inhibiting enzyme activity essential for fungal growth and reproduction, thereby preventing disease development in treated plants .

2. Efficacy Against Fungal Diseases

Ferbam is particularly effective against several fungal diseases:

- Cranberry Fruit Rot : Ferbam is crucial for controlling fruit drop and rot in cranberries.

- Citrus Scab : It plays a significant role in managing scab diseases in citrus crops.

- Mango Anthracnose : Ferbam is essential for controlling anthracnose in mangoes, particularly during the post-bloom phase.

The fungicide's broad-spectrum activity against various fungal pathogens makes it a valuable asset in integrated pest management strategies .

3.1 Acute Toxicity

The acute toxicity of Ferbam has been evaluated through various studies. The oral and dermal LD50 values indicate moderate toxicity levels:

| Exposure Route | LD50 (mg/kg) |

|---|---|

| Oral (rat) | 500-2000 |

| Dermal (rat) | 1000-4000 |

Ferbam is recognized as an irritant but shows low mammalian oral toxicity .

3.2 Developmental and Reproductive Toxicity

Studies have shown no significant evidence of carcinogenic effects from Ferbam exposure. However, developmental toxicity assessments indicated some adverse effects on body weight gains in rats during reproductive studies . The EPA has concluded that there is reasonable certainty of no harm to the general population from its use when applied according to label instructions .

4. Environmental Impact

Ferbam is not persistent in the environment; it degrades rapidly through hydrolysis and photodegradation processes. Its primary degradate is thiram, which shares similar properties and environmental concerns . The following table summarizes its environmental fate:

| Property | Observation |

|---|---|

| Aqueous Solubility | Moderate |

| Volatility | Low |

| Toxicity to Wildlife | Moderately toxic to birds, bees; more toxic to fish |

5. Regulatory Status

The Environmental Protection Agency (EPA) has conducted several assessments regarding Ferbam's registration and usage:

- Registration Review : Ongoing reviews focus on human health risks and ecological impacts.

- Risk Mitigation Measures : Recommendations include reduced application rates and restrictions on aerial spraying to minimize exposure risks to non-target organisms .

6.1 Cranberry Disease Management

In a study conducted by the University of Florida, Ferbam was found to significantly reduce the incidence of post-bloom fruit drop in cranberries, demonstrating its effectiveness as part of an integrated pest management approach .

6.2 Citrus Crop Protection

Research highlighted the role of Ferbam in controlling citrus scab, with findings indicating that its application reduced disease severity by over 50% compared to untreated controls .

常见问题

Q. What are the key physicochemical properties of Ferbam critical for designing experimental protocols?

Ferbam (ferric dimethyldithiocarbamate, CAS 14484-64-1) is a dithiocarbamate fungicide with the formula C₉H₁₈FeN₃S₆. Its solubility in water (0.1 ppm at 25°C) and stability under varying pH and temperature conditions are critical for experimental reproducibility. For laboratory studies, ensure characterization via spectroscopic methods (e.g., UV-Vis, IR) and validate purity using HPLC or mass spectrometry .

Q. What are the standard protocols for handling Ferbam in laboratory settings to mitigate acute exposure risks?

Follow OSHA/NIOSH guidelines: use fume hoods for aerosolized samples, wear nitrile gloves, and avoid dry sweeping to prevent inhalation. Decontaminate spills with wet methods (e.g., 5% sodium hypochlorite). Chronic exposure requires monitoring liver/kidney function in in vivo models due to potential organotoxicity .

Q. How does Ferbam’s fungicidal mechanism inform experimental design for studying plant-pathogen interactions?

Ferbam disrupts fungal respiration by inhibiting mitochondrial enzymes. For plant studies, apply 0.6–25% formulations (wettable powders) and monitor efficacy against target pathogens (e.g., Botrytis spp., apple scab). Note that copper-based adjuvants reduce Ferbam’s activity, necessitating controlled co-application trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for Ferbam across epidemiological and toxicological studies?

While in vitro assays show genotoxicity (e.g., DNA strand breaks in human cell lines), in vivo carcinogenicity remains inconclusive. Apply systematic review frameworks (PRISMA) to analyze dose-response relationships and confounders (e.g., co-exposure to other pesticides). Use transgenic rodent models to assess tumorigenicity under chronic low-dose exposure .

Q. What methodological innovations address the lack of specific analytical techniques for Ferbam residues in complex matrices?

Develop LC-MS/MS protocols with deuterated internal standards to improve sensitivity in plant tissues. For soil/water, employ solid-phase extraction (SPE) coupled with ICP-MS for iron quantification, distinguishing Ferbam from degradation products (e.g., thioureas) .

Q. How can longitudinal studies optimize Ferbam’s environmental risk assessment while accounting for metabolite persistence?

Design field trials with rotational cropping (e.g., apples → legumes) to track iron accumulation and ethylenethiourea (ETU) metabolites. Use GIS-based modeling to correlate application rates with groundwater contamination, integrating half-life data (t₁/₂ = 7–30 days in aerobic soils) .

Q. What experimental frameworks validate Ferbam’s reproductive toxicity hypotheses in non-target organisms?

Use zebrafish (Danio rerio) embryos to assess teratogenicity (e.g., yolk sac edema, spinal deformities) via OECD TG 235. For mammalian models, conduct multi-generational studies in rodents, measuring sperm motility and ovarian follicle counts. Apply benchmark dose (BMD) modeling to derive NOAELs .

Methodological Guidance

3.1 Designing statistically robust dose-response experiments for Ferbam’s phytotoxicity:

- Step 1: Define endpoints (e.g., chlorophyll degradation, root elongation inhibition).

- Step 2: Use a randomized block design with ≥6 replicates per concentration.

- Step 3: Apply non-linear regression (e.g., log-logistic model) to calculate EC₅₀ values .

3.2 Addressing conflicting data on Ferbam’s soil mobility:

- Approach: Compare batch equilibrium (OECD 106) vs. column leaching methods.

- Analysis: Quantify organic carbon-water partitioning (Koc) using Freundlich isotherms.

- Validation: Cross-reference with field lysimeter data to account for macropore flow .

Data Interpretation & Gaps

Q. Why do regulatory thresholds for Ferbam vary between crops (e.g., 7 ppm in apples vs. 40-day pre-harvest interval for berries)?

Variability arises from differential residue persistence and metabolite toxicity. Use probabilistic risk assessment (Monte Carlo simulations) to harmonize thresholds, incorporating crop-specific bioavailability data .

Q. How can meta-analyses improve understanding of Ferbam’s role in antifungal resistance evolution?

Curate datasets from agroecological zones with high Ferbam usage. Apply phylogenomic tools (e.g., SNP analysis) to track Venturia inaequalis mutations conferring reduced sensitivity. Correlate with application frequency and adjuvant use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。